Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 3-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 2-{[(3-cyanophenyl)carbamoyl]amino}acetic acid.
Reduction: Ethyl 2-{[(3-aminophenyl)carbamoyl]amino}acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is used in various scientific research applications, including:
Proteomics Research: As a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound’s functional groups allow it to participate in various biochemical pathways, influencing protein function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate
- Ethyl 2-{[(2-cyanophenyl)carbamoyl]amino}acetate
Uniqueness
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biochemical properties and applications compared to its 2- and 4-cyanophenyl counterparts .
Properties
IUPAC Name |
ethyl 2-[(3-cyanophenyl)carbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-4-9(6-10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUYZQSROCBFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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